Trans-2-methyl-3-phenylisoxazolidine-5-carbonitrile
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Overview
Description
Trans-2-methyl-3-phenylisoxazolidine-5-carbonitrile is a heterocyclic compound that features an isoxazolidine ring with a nitrile group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-methyl-3-phenylisoxazolidine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a nitrile-containing precursor with a suitable cyclizing agent. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
Trans-2-methyl-3-phenylisoxazolidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Trans-2-methyl-3-phenylisoxazolidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of trans-2-methyl-3-phenylisoxazolidine-5-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-phenylisoxazolidine-5-carboxamide
- 2-methyl-3-phenylisoxazolidine-5-carboxylic acid
- 2-methyl-3-phenylisoxazolidine-5-methanol
Uniqueness
Trans-2-methyl-3-phenylisoxazolidine-5-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(3S,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carbonitrile |
InChI |
InChI=1S/C11H12N2O/c1-13-11(7-10(8-12)14-13)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3/t10-,11-/m0/s1 |
InChI Key |
OHYKONFYCOMUDI-QWRGUYRKSA-N |
Isomeric SMILES |
CN1[C@@H](C[C@H](O1)C#N)C2=CC=CC=C2 |
Canonical SMILES |
CN1C(CC(O1)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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